molecular formula C14H14FNO2 B1518979 5-(3-Fluorophenoxymethyl)-2-methoxyaniline CAS No. 1041538-54-8

5-(3-Fluorophenoxymethyl)-2-methoxyaniline

Cat. No. B1518979
M. Wt: 247.26 g/mol
InChI Key: OOECXWAJHCDUNS-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxymethyl)-2-methoxyaniline (FPMA) is an organic compound that belongs to the class of aromatic compounds. It is a monofluoro derivative of phenoxymethyl aniline and is commonly used as a precursor in the synthesis of drugs and other compounds. FPMA has been used in various scientific research applications, such as in the synthesis of drugs, in the study of enzyme inhibition, and in the study of biochemical and physiological effects of drugs.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the application of fluorophenoxymethyl methoxyaniline derivatives in developing imaging probes for neurological conditions (Kepe et al., 2006).

Drug Delivery Systems

Methoxy-modified kaolinite has been used as a novel carrier for anticancer drug 5-fluorouracil (5FU), showcasing the application of methoxyaniline derivatives in designing drug delivery systems for controlled release, which could be relevant for compounds like 5-(3-Fluorophenoxymethyl)-2-methoxyaniline (Tan et al., 2017).

Environmental Toxicity Assessment

The toxicity of various fluoroaniline compounds, including 2-fluoro-4-methylaniline, was assessed using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, indicating the importance of such compounds in environmental toxicology (Bundy et al., 2002).

Synthesis of Pharmacological Fragments

Research on the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a compound structurally related to the query compound, highlights its role as a key fragment in various inhibitors, demonstrating the chemical synthesis applications of methoxyaniline derivatives in pharmacology (Murár et al., 2013).

Fluorescent Compounds for pH Sensing

A study on the synthesis and photophysical properties of 5-methoxy-2-(2-, 3- or 4-pyridyl)thiazoles, compounds with structural similarities to the query compound, revealed their potential as fluorescent pH sensors, indicating the relevance of methoxy derivatives in developing fluorescent markers (Zheng et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, “4-(3-Fluorophenoxymethyl)phenylacetic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[(3-fluorophenoxy)methyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-17-14-6-5-10(7-13(14)16)9-18-12-4-2-3-11(15)8-12/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOECXWAJHCDUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenoxymethyl)-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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